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Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase

inhibitor. It was designed to target EGFR-sensitizing mutations and the Thr790Met resistance mutation while

sparing wild-type EGFR, which is a key differentiator from earlier generation TKIs [1] [2].

The safety profile presented below is primarily derived from a Phase 1 dose-escalation study involving 180

patients with advanced EGFR-mutant NSCLC. The most common adverse events (AEs) were generally low-

grade and manageable [1].

Adverse Event Summary and Management Guide

The table below summarizes the common adverse events and suggested management strategies based on the

available clinical data.

Adverse
Event

Incidence (All
Grades)

Most
Common
Grade

Incidence
(Grade 3-4)

Management & Notes

Rash (All
types)

62% (111/180) Grade 1-2 15% (27/180) Maculopapular rash (40%) was
most frequent. Minimal dose

reductions were required [1].

Diarrhea 45% (81/180) Grade 1-2 Information

Missing

Manage with standard anti-

diarrheal agents [1].
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Adverse
Event

Incidence (All
Grades)

Most
Common
Grade

Incidence
(Grade 3-4)

Management & Notes

Pruritus
(Itching)

39% (70/180) Grade 1-2 Information
Missing

Often associated with rash;
symptomatic management is

recommended [1].

Fatigue 30% (54/180) Grade 1-2 Information

Missing

-

Stomatitis 30% (54/180) Grade 1-2 Information

Missing

-

Pneumonia Information

Missing

- 7% (12/180) A common serious infection;

monitor patients closely [1].

Anaemia Information

Missing

- 6% (10/180) -

Key Clinical Trial Design

The primary source of safety data is a multicenter, open-label, Phase 1 study (NCT02108964) [1].

Objective: To assess the safety and determine the recommended Phase 2 dose (RP2D) of

nazartinib.
Patient Population: 180 adults with stage IIIB-IV EGFR-mutant NSCLC. Patients had varying

statuses of EGFR mutation and previous treatments.
Dosing: Nazartinib was administered orally, once daily, across seven dose levels (75 mg to 350 mg)

on a continuous 28-day schedule.
Key Outcomes:

The maximum tolerated dose (MTD) was not met.
The recommended Phase 2 dose (RP2D) was declared as 150 mg once daily (tablet

formulation).
Serious adverse events suspected to be drug-related occurred in 9% (16/180) of patients [1].

Mechanism of Action and Toxicity Pathway
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The following diagram illustrates how nazartinib's mechanism of action leads to both its efficacy and

characteristic adverse events, like skin rash.
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FAQs for Technical Support

Q1: What is the recommended phase 2 dose for nazartinib, and how was it determined? A1: The

recommended Phase 2 dose is 150 mg taken orally once daily. This was determined in a Phase 1 dose-

escalation study that tested doses from 75 mg to 350 mg. Although the maximum tolerated dose was not

reached, 150 mg was selected as the RP2D based on the overall safety and efficacy profile [1].
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Q2: What are the most common adverse events researchers should monitor in preclinical and clinical

studies? A2: The most frequent AEs are dermatological and gastrointestinal. Researchers should closely

monitor for:

Rash, particularly maculopapular rash.

Diarrhea.
Pruritus (itching). These events were predominantly Grade 1-2 in severity, indicating they are

manageable in most cases [1].

Q3: Are there any serious adverse events or dose-limiting toxicities linked to nazartinib? A3: In the

Phase 1 study, Grade 3-4 adverse events were reported in 55% of patients, with rash being the most common

severe AE (15%). Serious adverse events suspected to be drug-related occurred in 9% of patients. Dose-

limiting toxicities were observed in 3% of patients at the 150 mg, 225 mg, and 350 mg dose levels [1].

Conclusion and Research Note

The available data from the Phase 1 trial indicates that nazartinib has a manageable safety profile with a

low rate of dose reductions due to adverse events. Skin-related toxicities are the most prominent but are

typically low-grade.

It is important to note that the most detailed safety information comes from a single Phase 1 study [1]. A later

search result describes a study protocol for a prospective trial on nazartinib, but no results are posted,

indicating that more recent or comprehensive clinical data may be limited or not yet publicly available [3].

Need Custom Synthesis?
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References

1. Safety and efficacy of nazartinib (EGF816) in adults with ... [pubmed.ncbi.nlm.nih.gov]

2. Nazartinib - an overview [sciencedirect.com]

3. Clinical efficacy and safety of nazartinib for epidermal ... [pmc.ncbi.nlm.nih.gov]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31954624/
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154402/
https://www.smolecule.com/products/s547951?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/nazartinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154402/
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


To cite this document: Smolecule. [Nazartinib Overview and Safety Profile]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b547951#nazartinib-adverse-event-

management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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